

physical properties of ethenesulfonamide including solubility and stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethenesulfonamide*

Cat. No.: *B1200577*

[Get Quote](#)

Ethenesulfonamide: A Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethenesulfonamide, also known as vinylsulfonamide, is a reactive organic compound that has garnered interest in medicinal chemistry and drug discovery. Its derivatives have been explored as potent endothelin receptor antagonists^{[1][2]}. The vinylsulfonamide moiety serves as a Michael acceptor, making it a reactive handle for covalent modification of biological targets, particularly cysteine residues in proteins. A thorough understanding of its physical properties, especially solubility and stability, is crucial for its effective handling, formulation, and application in research and development.

This technical guide provides a summary of the known physical properties of **ethenesulfonamide**, detailed experimental protocols for the determination of its solubility and stability, and a discussion of its expected behavior based on the chemistry of related compounds.

Core Physical and Chemical Properties

While extensive experimental data for **ethenesulfonamide** is not readily available in the literature, a compilation of its basic properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Ethenesulfonamide**

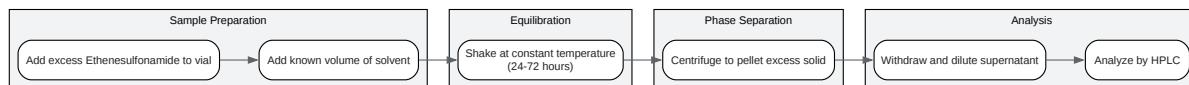
Property	Value	Source
Molecular Formula	C ₂ H ₅ NO ₂ S	--INVALID-LINK--
Molecular Weight	107.13 g/mol	--INVALID-LINK--
CAS Number	2386-58-5	--INVALID-LINK--
Appearance	Colorless to Yellow to Yellow-brown Liquid or Semi-Solid or solid or lump	--INVALID-LINK--
Melting Point	24 °C	--INVALID-LINK--
Boiling Point	114 °C at 0.1 mmHg	--INVALID-LINK--
Predicted pKa	9.76 ± 0.60	--INVALID-LINK--
Storage Temperature	2-8 °C, inert atmosphere	--INVALID-LINK--

Solubility Profile

Quantitative solubility data for **ethenesulfonamide** in various solvents is not extensively published. However, based on the general solubility characteristics of small organic molecules and sulfonamides, a qualitative assessment can be made. **Ethenesulfonamide** is expected to be soluble in polar organic solvents and to have some degree of solubility in water.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.


Materials:

- **Ethenesulfonamide** (high purity)

- Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO), acetonitrile)
- Scintillation vials or other suitable sealed containers
- Orbital shaker with temperature control
- Centrifuge
- Analytical balance
- High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.

Procedure:

- Sample Preparation: Add an excess amount of **ethenesulfonamide** to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution is achieved.
- Solvent Addition: Add a known volume of each solvent to the respective vials.
- Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to reach a thermodynamic equilibrium.
- Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess solid.
- Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent and analyze the concentration of **ethenesulfonamide** using a validated HPLC method.
- Quantification: Determine the concentration of **ethenesulfonamide** in the original saturated solution by back-calculation from the diluted sample, using a standard curve.

[Click to download full resolution via product page](#)

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

The stability of **ethenesulfonamide** is a critical parameter, particularly given the reactivity of the vinyl sulfone group. This moiety is an electrophilic Michael acceptor and is susceptible to nucleophilic attack.

Expected Stability Considerations:

- Hydrolytic Stability: **Ethenesulfonamide** may undergo hydrolysis, especially at non-neutral pH. The rate of hydrolysis is expected to be pH-dependent.
- Reactivity with Nucleophiles: The vinyl group is activated by the electron-withdrawing sulfonamide group, making it susceptible to Michael addition by nucleophiles such as thiols (e.g., cysteine residues in proteins, glutathione), amines, and even water under certain conditions. This reactivity is the basis for its use as a covalent modifier in drug design but also contributes to its potential instability in certain environments.
- Thermal Stability: As with most organic compounds, elevated temperatures can lead to degradation. The recommended storage at 2-8 °C suggests limited stability at room temperature over extended periods.
- Photostability: Exposure to light, particularly UV radiation, may induce polymerization or degradation of the vinyl group.

Experimental Protocol: Stability Assessment

A comprehensive stability study for **ethenesulfonamide** should evaluate its degradation under various conditions, following guidelines such as those from the International Council for Harmonisation (ICH).

1. Hydrolytic Stability Study

Materials:

- **Ethenesulfonamide**
- Aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0)
- Temperature-controlled incubator or water bath
- HPLC system

Procedure:

- Prepare stock solutions of **ethenesulfonamide** in a suitable organic solvent (e.g., acetonitrile).
- Dilute the stock solution into the various aqueous buffers to a known final concentration.
- Incubate the solutions at one or more temperatures (e.g., 25 °C, 40 °C).
- At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots and analyze the remaining concentration of **ethenesulfonamide** by a stability-indicating HPLC method.
- Determine the degradation rate constant and half-life at each pH and temperature.

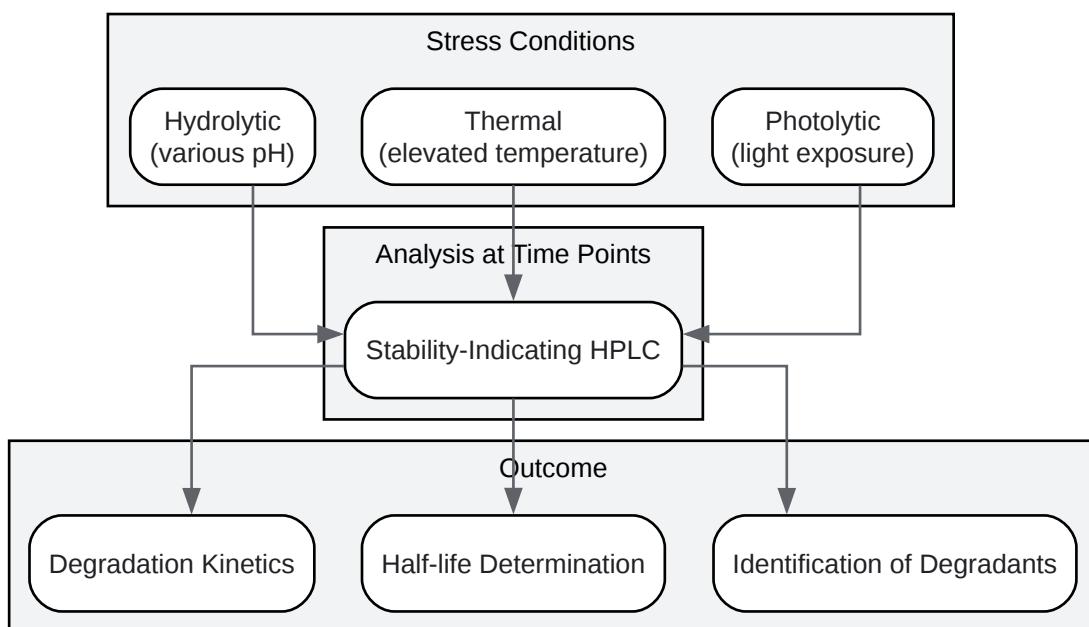
2. Thermal Stability Study (Solid State)

Materials:

- **Ethenesulfonamide** (solid)
- Controlled temperature and humidity chambers
- HPLC system

Procedure:

- Place accurately weighed samples of solid **ethenesulfonamide** in open and closed containers.
- Store the samples under various temperature and humidity conditions as per ICH guidelines (e.g., 25 °C/60% RH, 40 °C/75% RH).
- At specified time points (e.g., 0, 1, 3, 6 months), analyze the samples for purity and the presence of degradation products by HPLC.


3. Photostability Study

Materials:

- **Ethenesulfonamide** (solid and in solution)
- Photostability chamber with a calibrated light source (providing both UV and visible light)
- Control samples protected from light (e.g., wrapped in aluminum foil)
- HPLC system

Procedure:

- Expose samples of solid **ethenesulfonamide** and solutions of the compound to a controlled light source as per ICH guidelines.
- Simultaneously, store control samples in the dark under the same temperature conditions.
- At a specified time point, analyze both the exposed and control samples by HPLC to determine the extent of degradation due to light exposure.

[Click to download full resolution via product page](#)

Caption: General Workflow for Stability Testing.

Conclusion

Ethenesulfonamide is a valuable building block in medicinal chemistry, with its utility intrinsically linked to the reactivity of the vinyl sulfone moiety. While comprehensive quantitative data on its solubility and stability are not widely available, this guide provides a framework for researchers to determine these critical parameters. The provided experimental protocols for solubility and stability assessment, based on established methodologies, will enable scientists to generate the necessary data for their specific applications. A thorough understanding and characterization of these physical properties are paramount for the successful use of **ethenesulfonamide** in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships in a series of ethenesulfonamide derivatives, a novel class of endothelin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical properties of ethenesulfonamide including solubility and stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1200577#physical-properties-of-ethenesulfonamide-including-solubility-and-stability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com